T145

Descripción

Propiedades

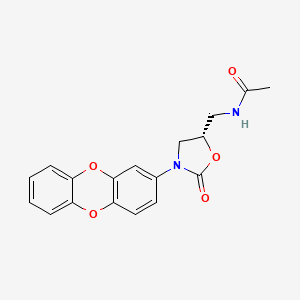

Fórmula molecular |

C18H16N2O5 |

|---|---|

Peso molecular |

340.3 g/mol |

Nombre IUPAC |

N-[[(5S)-3-dibenzo-p-dioxin-2-yl-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C18H16N2O5/c1-11(21)19-9-13-10-20(18(22)23-13)12-6-7-16-17(8-12)25-15-5-3-2-4-14(15)24-16/h2-8,13H,9-10H2,1H3,(H,19,21)/t13-/m0/s1 |

Clave InChI |

CARSFZJMGZOXPN-ZDUSSCGKSA-N |

SMILES isomérico |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC3=C(C=C2)OC4=CC=CC=C4O3 |

SMILES canónico |

CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OC4=CC=CC=C4O3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

T145, T-145, T 145 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Transmembrane Protein 145 (TMEM145): Structure, Function, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 145 (TMEM145) is a multi-pass transmembrane protein that has recently been identified as a critical component in the intricate architecture of the inner ear. Initially associated with tumor suppression, emerging evidence has redefined its primary role, highlighting its essential function in auditory mechanics. This technical guide provides a comprehensive overview of the current understanding of TMEM145, focusing on its structure, its pivotal role in the localization of key stereociliary proteins, and its impact on hearing. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting the auditory system.

Introduction

Transmembrane protein 145 (TMEM145) is a protein encoded by the TMEM145 gene. While initial studies suggested a potential role in tumor suppression in breast and prostate cancer, recent groundbreaking research has illuminated a more defined and critical function within the cochlea, the auditory portion of the inner ear.[1] This guide will delve into the molecular and functional characteristics of TMEM145, with a particular focus on its newly discovered role in the structural integrity of outer hair cell (OHC) stereocilia, which are the mechanosensory organelles of the inner ear responsible for hearing.[2][3]

TMEM145 Protein Structure

TMEM145 is a transmembrane protein with a predicted structure consisting of two key domains: an N-terminal Golgi dynamics (GOLD) domain and a seven-transmembrane domain.[2] The GOLD domain is known to be involved in protein trafficking and secretion, while the seven-transmembrane structure is characteristic of G protein-coupled receptors, although a direct signaling function for TMEM145 has yet to be fully elucidated.[1][4]

The predicted tertiary structure, based on AlphaFold modeling, reveals a compact globular GOLD domain and a bundle of seven alpha-helices that span the cell membrane.[4] This structural arrangement is consistent with its function as both a scaffold and a potential signaling molecule at the cell surface.

Structural Specifications

| Property | Value | Reference |

| Isoform 1 Molecular Weight | ~60 kDa | [1] |

| Isoform 1 Amino Acid Count | 563 | [1] |

| Isoelectric Point | 8.8 | [1] |

| Key Domains | GOLD domain, 7-transmembrane domain | [2] |

| Subcellular Localization | Plasma membrane, Cytoskeleton, Endoplasmic Reticulum, Golgi Apparatus | [1][5] |

Function of TMEM145 in the Inner Ear

The primary and most well-characterized function of TMEM145 is its essential role in the formation and maintenance of stereociliary link structures in the outer hair cells of the cochlea.[2][3] Stereocilia are organized in bundles of increasing height, and their cohesion and connection to the tectorial membrane are crucial for the amplification of sound.

TMEM145 is specifically localized to two critical structures on the OHC stereocilia:

-

Tectorial Membrane-Attachment Crowns (TM-ACs): These structures anchor the tallest stereocilia to the overlying tectorial membrane, a key interaction for mechanotransduction.[2]

-

Horizontal Top Connectors (HTCs): These links connect adjacent stereocilia, ensuring the bundle moves as a cohesive unit.[2]

Interaction with Stereocilin and Tubby

TMEM145's function in maintaining these structures is mediated through its direct interaction with two other crucial stereociliary proteins: stereocilin (STRC) and tubby (TUB).[1][6]

-

Interaction with Stereocilin: TMEM145 interacts with stereocilin via its N-terminal GOLD domain. Stereocilin is a large extracellular protein that is a key component of the TM-ACs and HTCs. TMEM145 appears to be essential for the proper localization and secretion of stereocilin to these structures.[1][5]

-

Interaction with Tubby: The interaction with tubby, a cytosolic protein, is mediated by the seven-transmembrane domain of TMEM145. Tubby is also implicated in the maintenance of stereocilia, and its localization is dependent on TMEM145.[1][5]

The interdependence of these three proteins is critical; in the absence of TMEM145, both stereocilin and tubby fail to localize correctly, leading to the absence of TM-ACs and HTCs.[2]

TMEM145 in Auditory Function and Disease

The critical role of TMEM145 in the structural integrity of OHC stereocilia directly translates to its importance in hearing. Studies using Tmem145 knockout (KO) mice have demonstrated that the absence of this protein leads to profound hearing impairment.[2][3]

Phenotype of Tmem145 Knockout Mice

| Phenotype | Observation in Tmem145 KO Mice | Reference |

| Hearing Thresholds | Significantly increased across all tested frequencies | [2] |

| Distortion Product Otoacoustic Emissions (DPOAEs) | Complete loss, indicating OHC dysfunction | [2][3] |

| Stereocilia Structure | Absence of TM-ACs and HTCs | [2][3] |

These findings firmly establish TMEM145 as a deafness-related protein, and mutations in the TMEM145 gene are potential candidates for causing hereditary hearing loss in humans.

Signaling Pathway

The precise signaling pathway in which TMEM145 participates is still under investigation. However, based on its structure and known interactions, a putative pathway can be proposed. TMEM145 acts as a crucial trafficking and anchoring protein for stereocilin and tubby. Its GOLD domain likely directs the secretion of stereocilin to the extracellular space where it forms the TM-ACs and HTCs. Concurrently, its transmembrane domain anchors tubby at the cytoplasmic face of the membrane. This complex is essential for the structural integrity of the stereocilia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of TMEM145.

Co-Immunoprecipitation of TMEM145 and Interacting Partners

This protocol is for verifying the interaction between TMEM145 and its binding partners, stereocilin and tubby, in a heterologous expression system.

Materials:

-

HEK293T cells

-

Expression vectors for FLAG-tagged TMEM145, MYC-tagged stereocilin, and V5-tagged tubby

-

Lipofectamine 2000 (or similar transfection reagent)

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)

-

Anti-FLAG M2 affinity gel

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)

-

Elution buffer (0.1 M glycine-HCl, pH 3.5)

-

Neutralization buffer (1 M Tris-HCl, pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-FLAG, anti-MYC, anti-V5

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Co-transfect cells with the expression vectors for the proteins of interest using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubate for 48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µl of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 20-30 µl of anti-FLAG M2 affinity gel to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the pellet three times with 1 ml of ice-cold wash buffer.

-

Elute the bound proteins by adding 50 µl of elution buffer and incubating for 5 minutes at room temperature.

-

Neutralize the eluate by adding 5 µl of neutralization buffer.

-

-

Western Blot Analysis:

-

Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145, stereocilin, and tubby, respectively.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

References

- 1. TMEM145 is a key stereociliary component in the link structures of outer hair cells and mediates the secretion of stereocilin and tubby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. citeab.com [citeab.com]

T145 (LN-145) In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T145, also known as LN-145, is an investigational autologous tumor-infiltrating lymphocyte (TIL) cell therapy. Unlike conventional small molecule or biologic drugs, this compound is a living drug composed of a patient's own T-cells, harvested from their tumor, and expanded ex vivo. The therapeutic principle of this compound lies in adoptive cell transfer (ACT), which enhances the patient's immune system to recognize and eliminate cancer cells. This guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing the core cellular functions, the experimental protocols used to characterize them, and the underlying signaling pathways. It should be noted that specific quantitative data for LN-145 is not extensively published; therefore, this guide presents representative data and methodologies based on the broader field of TIL therapy. Lifileucel, a recently FDA-approved TIL therapy for melanoma, shares a similar mechanism of action.[1][2][3]

The manufacturing process of this compound begins with the surgical resection of a patient's tumor. The tumor tissue is then fragmented and cultured in the presence of high-dose Interleukin-2 (IL-2) to stimulate the proliferation of the resident T-cells.[4][5] These expanded TILs, which are polyclonal and contain a repertoire of T-cells that have previously recognized the tumor, are then infused back into the patient. The in vitro mechanism of action of this compound is fundamentally the specific recognition and killing of tumor cells by this enriched and activated T-cell population.

Core In Vitro Mechanism of Action: Tumor Cell Recognition and Elimination

The anti-tumor activity of this compound in vitro is a multi-step process orchestrated by the expanded tumor-infiltrating lymphocytes. This process involves the specific recognition of tumor-associated antigens (TAAs) and neoantigens presented by cancer cells, leading to T-cell activation and subsequent elimination of the target cells. The key effector functions of this compound TILs are cytotoxicity and cytokine secretion.

Cytotoxicity: Direct Killing of Tumor Cells

A primary function of the CD8+ cytotoxic T lymphocytes (CTLs) within the this compound product is the direct killing of cancer cells. This is achieved through two principal mechanisms:

-

Granule Exocytosis Pathway: Upon forming a synapse with a target tumor cell, CTLs release the contents of their cytotoxic granules, primarily perforin (B1180081) and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis.

-

Death Receptor Pathway: Activated CTLs can also express death ligands, such as FasL, which bind to their cognate death receptors (e.g., Fas) on the surface of tumor cells, triggering an apoptotic cascade.

Cytokine Secretion: Orchestration of the Anti-Tumor Response

Upon recognition of tumor antigens, T-cells within the this compound product, including both CD8+ and CD4+ helper T-cells, release a variety of cytokines. These signaling molecules play a crucial role in modulating the anti-tumor immune response. Key cytokines and their functions include:

-

Interferon-gamma (IFN-γ): A pleiotropic cytokine that can directly inhibit tumor cell proliferation and enhance the expression of MHC class I molecules on cancer cells, making them more visible to CTLs.

-

Tumor Necrosis Factor-alpha (TNF-α): Can induce apoptosis in tumor cells and has pro-inflammatory effects within the tumor microenvironment.

-

Interleukin-2 (IL-2): Promotes the proliferation and activation of T-cells, further amplifying the anti-tumor response.

Quantitative Analysis of this compound In Vitro Activity

The potency and specificity of this compound are assessed through a battery of in vitro functional assays. The following tables present a summary of representative quantitative data from such assays for TIL therapies.

Table 1: Representative In Vitro Cytotoxicity of TILs against Autologous Tumor Cells

| Effector:Target Ratio | % Specific Lysis (4-hour Assay) |

| 40:1 | 55% |

| 20:1 | 42% |

| 10:1 | 30% |

| 5:1 | 18% |

Data is illustrative and based on typical results from chromium-51 (B80572) release assays for TIL therapies.

Table 2: Representative Cytokine Release Profile of TILs upon Co-culture with Autologous Tumor Cells

| Cytokine | Concentration (pg/mL) |

| IFN-γ | 2500 |

| TNF-α | 1200 |

| IL-2 | 800 |

| IL-6 | 450 |

| IL-10 | 300 |

Data is illustrative and based on typical results from multiplex immunoassays of co-culture supernatants.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's in vitro mechanism of action.

Protocol 1: Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of TILs to lyse target tumor cells.

1. Target Cell Labeling:

- Harvest target tumor cells and resuspend at 1 x 10^6 cells/mL in culture medium.

- Add 100 µCi of Chromium-51 (51Cr) and incubate for 1-2 hours at 37°C, with occasional mixing.

- Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.

- Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

2. Co-culture:

- Plate 1 x 10^4 labeled target cells per well in a 96-well round-bottom plate.

- Add effector TILs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in triplicate.

- Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis agent like 2% Triton X-100).

- Incubate the plate for 4 hours at 37°C.

3. Measurement of 51Cr Release:

- Centrifuge the plate at 200 x g for 5 minutes.

- Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.

- Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

4. Calculation of Specific Lysis:

- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Multiplex Immunoassay for Cytokine Profiling

This assay quantifies the secretion of multiple cytokines by TILs upon tumor cell recognition.

1. Co-culture:

- Plate 1 x 10^5 tumor cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

- The next day, add 1 x 10^6 TILs to the wells.

- Include control wells with TILs alone and tumor cells alone.

- Incubate the plate for 24-48 hours at 37°C.

2. Supernatant Collection:

- Centrifuge the plate at 300 x g for 10 minutes.

- Carefully collect the supernatant from each well, avoiding disturbance of the cell pellet.

- Store the supernatants at -80°C until analysis.

3. Multiplex Bead Immunoassay:

- Follow the manufacturer's instructions for the chosen multiplex cytokine panel (e.g., Luminex-based assays).

- Briefly, this involves incubating the collected supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.

- A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) reporter.

- The plate is read on a multiplex analyzer, which identifies each bead and quantifies the fluorescence intensity of the reporter, proportional to the amount of bound cytokine.

4. Data Analysis:

- Generate standard curves for each cytokine using the provided standards.

- Calculate the concentration of each cytokine in the samples by interpolating their fluorescence intensities on the respective standard curves.

Signaling Pathways and Visualizations

The activation of TILs and their effector functions are governed by complex intracellular signaling cascades initiated by the T-cell receptor (TCR).

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of a specific peptide-MHC complex on a tumor cell, the TCR, in conjunction with co-receptors (CD4 or CD8), initiates a signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon tumor antigen recognition.

Experimental Workflow for In Vitro Characterization of this compound

The overall process for assessing the in vitro mechanism of action of this compound follows a structured workflow from tumor processing to functional analysis.

Caption: Workflow for the in vitro characterization of this compound (LN-145) from tumor resection to functional assessment.

Conclusion

The in vitro mechanism of action of this compound (LN-145) is a direct and potent anti-tumor response mediated by a patient's own T-cells that have been expanded ex vivo. The core functionalities of cytotoxicity and cytokine secretion are the primary drivers of tumor cell elimination. The quantitative assessment of these functions through standardized in vitro assays is critical for understanding the potency and release criteria of this personalized cell therapy. The underlying T-cell receptor signaling pathways provide a framework for understanding the molecular events that govern the anti-tumor activity of this compound. Further research into the specific T-cell receptor repertoires within the this compound product and their corresponding tumor antigen targets will continue to refine our understanding of this promising therapeutic modality.

References

- 1. Lifileucel Therapy for Metastatic Melanoma: Advancements in Tumor-infiltrating Lymphocyte-based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lifileucel, an Autologous Tumor-Infiltrating Lymphocyte Monotherapy, in Patients with Advanced Non–Small Cell Lung Cancer Resistant to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling T145: A Technical Overview of a Novel Antitubercular Agent

References

A Technical Guide to the Subcellular Localization of p21: The Role of Threonine 145 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1) is a critical regulator of cell cycle progression. Its function is intricately linked to its subcellular localization. In the nucleus, p21 acts as a tumor suppressor by inhibiting cyclin-dependent kinases (CDKs) and Proliferating Cell Nuclear Antigen (PCNA), leading to cell cycle arrest. Conversely, cytoplasmic p21 can exhibit anti-apoptotic functions, contributing to cell survival and potentially promoting oncogenesis. A key post-translational modification governing the localization and function of p21 is the phosphorylation of the threonine residue at position 145 (T145). This guide provides an in-depth overview of the mechanisms controlling p21 subcellular localization with a focus on this compound phosphorylation, relevant signaling pathways, and detailed experimental protocols for its study.

Data Presentation: Quantitative Analysis of p21 Subcellular Localization

The subcellular distribution of p21 is a dynamic process influenced by various signaling pathways. Phosphorylation at this compound is a primary driver of its cytoplasmic retention. The following tables summarize quantitative data from a study on breast cancer specimens, correlating p21 localization with the expression of key signaling proteins.

Table 1: Correlation between p21 Subcellular Localization and Phospho-p21 (this compound) Expression

| p21 Localization | High Phospho-p21 (this compound) | Low/Negative Phospho-p21 (this compound) |

| Cytoplasmic | High Correlation | Low Correlation |

| Nuclear | Low Correlation | High Correlation |

Table 2: Association of p21 Localization with HER2/neu and Phospho-Akt Status

| High HER2/neu | Low/Negative HER2/neu | High Phospho-Akt | Low/Negative Phospho-Akt | |

| Cytoplasmic p21 | Positive Association | Negative Association | Positive Association | Negative Association |

| Nuclear p21 | Negative Association | Positive Association | Negative Association | Positive Association |

Data adapted from a study on 130 breast cancer specimens. "High Correlation/Positive Association" indicates a statistically significant relationship, while "Low Correlation/Negative Association" suggests the absence of or an inverse relationship.

Signaling Pathway: Regulation of p21 Localization

The phosphorylation of p21 at this compound is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt is a downstream event in various growth factor signaling pathways, most notably the HER2/neu (ErbB2) pathway.

Experimental Protocols

Determining the subcellular localization of p21 is crucial for understanding its function in a given cellular context. The following are detailed protocols for two key experimental techniques used for this purpose.

Immunofluorescence Staining of p21

This method allows for the direct visualization of p21 within the cell.

Materials:

-

Glass coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody against p21 (and phospho-p21 (this compound) if desired)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against p21 in the blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the slides using a fluorescence microscope. The p21 signal will be observed in the cytoplasm and/or nucleus, while DAPI will stain the nucleus.

An In-depth Technical Guide on the Physiological Role of p145 Proteins in Cellular Processes

Executive Summary: The designation "T145" is not a standard identifier for a specific protein in the scientific literature. However, research has characterized several distinct proteins with a molecular weight of approximately 145 kDa (p145) that play critical roles in a variety of cellular processes. This guide provides a comprehensive overview of four such p145 proteins, detailing their physiological functions, associated signaling pathways, and the experimental methodologies used to elucidate their roles. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed protocols, and visual representations of molecular interactions.

Section 1: p145 (CAPS) in Calcium-Dependent Exocytosis

The 145 kDa protein, Calcium-dependent Activator Protein for Secretion (CAPS), is a key cytosolic factor in the regulation of exocytosis in neurons and neuroendocrine cells. It is essential for the Ca²⁺-dependent triggering of secretory vesicle fusion with the plasma membrane.

Physiological Role and Function

CAPS functions at a late, post-docking stage in the exocytosis of dense-core vesicles.[1] Following an ATP-dependent priming step, which involves the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), CAPS is required for the subsequent Ca²⁺-triggered fusion of the vesicle membrane with the cell membrane.[2] This process is crucial for the release of neurotransmitters and hormones. The function of CAPS is modulated by phosphorylation, with Protein Kinase C (PKC) playing a significant role in this regulation.[3] The stimulation of Ca²⁺-activated secretion by PKC is largely mediated through the phosphorylation of CAPS.[3]

Quantitative Data

| Parameter | Value | Cell/System Type | Reference |

| Molecular Weight | ~145 kDa | Brain, Neuroendocrine Cells | [1] |

| Dimeric State | Homodimer | Brain | [4] |

| Ca²⁺ Binding Affinity (Kd) | 270 µM | Recombinant rat CAPS | [1] |

| Ca²⁺ Binding Stoichiometry | 2 mol Ca²⁺ / mol CAPS dimer | Recombinant rat CAPS | [1] |

Signaling Pathway

The signaling pathway involving p145/CAPS in Ca²⁺-dependent exocytosis is initiated by an increase in intracellular Ca²⁺ concentration. This can be triggered by various stimuli that lead to the opening of Ca²⁺ channels. The influx of Ca²⁺, along with the activation of PKC, leads to the phosphorylation of CAPS. Phosphorylated CAPS, in conjunction with elevated Ca²⁺ levels, then promotes the fusion of secretory vesicles with the plasma membrane, resulting in the release of their contents.

Caption: Signaling pathway of p145/CAPS in Ca²⁺-dependent exocytosis.

Experimental Protocols

This protocol is adapted from methodologies used to study the role of cytosolic factors in exocytosis.[3][4][5]

-

Cell Culture and Preparation:

-

Culture PC12 cells in appropriate media.

-

Harvest cells and wash with a potassium glutamate-based buffer (KGEP: 139 mM potassium glutamate, 20 mM PIPES, pH 6.6, 5 mM EGTA, 2 mM ATP, 2 mM MgCl₂).

-

Resuspend cells in KGEP buffer at a density of 1 x 10⁷ cells/mL.

-

Create semi-intact cells ("cracked" cells) by passing the cell suspension through a stainless-steel ball homogenizer.

-

-

Reconstitution Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

20 µL of semi-intact PC12 cells.

-

Cytosolic protein fractions (including purified p145/CAPS or control fractions).

-

2 mM MgATP.

-

Ca²⁺/EGTA buffer to achieve the desired free Ca²⁺ concentration (e.g., 10 µM for stimulation).

-

-

Bring the final volume to 100 µL with KGEP buffer.

-

-

Secretion Assay:

-

Incubate the reaction tubes at 30°C for 15 minutes.

-

Stop the reaction by transferring the tubes to ice.

-

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Collect the supernatant, which contains the released norepinephrine (B1679862).

-

-

Quantification of Norepinephrine Release:

-

Quantify the norepinephrine in the supernatant using a high-performance liquid chromatography (HPLC) system with electrochemical detection.[6]

-

Calculate the percentage of norepinephrine released relative to the total cellular content.

-

This protocol is based on standard in vitro kinase assay procedures.[7][8]

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Purified recombinant p145/CAPS protein (1-2 µg).

-

Active Protein Kinase C (PKC) (e.g., 50 ng).

-

Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

-

Phosphatidylserine and diacylglycerol as co-factors for PKC activation.

-

100 µM ATP.

-

10 µCi [γ-³²P]ATP.

-

-

Bring the final volume to 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 5X SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated p145/CAPS.

-

Quantify the incorporation of ³²P using a phosphorimager.

-

This assay is adapted from protocols used to study protein-lipid interactions.[2][9]

-

Liposome Preparation:

-

Prepare liposomes by drying a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylserine, and with or without PtdIns(4,5)P₂) under a stream of nitrogen.

-

Resuspend the lipid film in a binding buffer (e.g., 20 mM HEPES, pH 7.2, 100 mM KCl) and sonicate to form small unilamellar vesicles.

-

-

Binding Reaction:

-

Incubate purified p145/CAPS protein (e.g., 1 µM) with the prepared liposomes (e.g., 100 µM total lipid) in the binding buffer.

-

Perform incubations in the presence and absence of Ca²⁺.

-

Incubate at room temperature for 30 minutes.

-

-

Co-sedimentation:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes and any bound protein.

-

-

Analysis:

-

Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

-

Resuspend the pellet in an equal volume of buffer.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for p145/CAPS.

-

Quantify the amount of p145/CAPS in each fraction to determine the percentage of protein bound to the liposomes.

-

(Sections on the other p145 proteins will follow a similar structure)

References

- 1. Novel Ca2+-binding protein (CAPS) related to UNC-31 required for Ca2+-activated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of phosphatidylinositol 4,5-bisphosphate to calcium-dependent activator protein for secretion (CAPS), a potential phosphoinositide effector protein for regulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A key role for a 145-kDa cytosolic protein in the stimulation of Ca(2+)-dependent secretion by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel 145 kd brain cytosolic protein reconstitutes Ca(2+)-regulated secretion in permeable neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro phosphorylation and kinase assays in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the T145 Interactome: A Technical Guide to Binding Partners and Cellular Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and identifying potential therapeutic targets. This technical guide focuses on the binding partners and interactome of Transmembrane Protein 145 (TMEM145), a protein that has recently garnered significant attention for its critical role in auditory function. The term "T145" is often used as an abbreviation for TMEM145, and for the purpose of this guide, we will consider them synonymous. It is important to distinguish TMEM145 from an unrelated 145 kDa protein, often referred to as p145, which is a major Grb2-binding protein involved in synaptic vesicle endocytosis[1]. This guide will exclusively focus on the interactome of TMEM145.

Recent breakthroughs have identified key binding partners of TMEM145 and have begun to elucidate its role in a crucial signaling pathway within the inner ear. This document provides a comprehensive overview of the current knowledge, including quantitative data on its interactions, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

TMEM145 Function and Known Interactions

TMEM145 is a transmembrane protein that plays an essential role in the structural integrity of stereocilia in the outer hair cells (OHCs) of the cochlea, which are critical for hearing[2][3][4][5]. It contains a Golgi dynamics (GOLD) domain, suggesting a role in protein trafficking and secretion[5][6]. Structurally, it also possesses a seven-transmembrane domain similar to G protein-coupled receptors (GPCRs), hinting at a potential role in signal transduction[6].

The primary known binding partners of TMEM145 are stereocilin (STRC) and tubby (TUB) . TMEM145 is believed to act as a linker and carrier protein, facilitating the localization and trafficking of STRC and TUB to the OHC stereociliary membrane[6]. Studies have shown an interdependence between these three proteins, where the absence of one can affect the stability and localization of the others[2][3][4][5].

Beyond the inner ear, the STRING database suggests potential interactions with other proteins, including RUNDC3A, CARMIL3, MAST1, and MEGF8, although these interactions have lower confidence scores and require further validation[7].

Quantitative Data on TMEM145 Interactions

The current body of research primarily describes the qualitative nature of TMEM145 interactions. While physical associations have been confirmed through co-immunoprecipitation, specific quantitative data, such as binding affinities (Kd values), are not yet available in the public domain. The following table summarizes the known interactions and the current status of quantitative data.

| Binding Partner | Interacting Domain on TMEM145 | Method of Detection | Quantitative Data (e.g., Kd) | Reference |

| Stereocilin (STRC) | GOLD domain | Co-immunoprecipitation | Not yet determined | [6][8] |

| Tubby (TUB) | Transmembrane region | Co-immunoprecipitation | Not yet determined | [6][8] |

Experimental Protocols

The identification and validation of TMEM145's binding partners have been achieved through a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for TMEM145 Interaction Validation

This protocol is adapted from studies demonstrating the interaction between TMEM145, STRC, and TUB in a heterologous expression system[6].

Objective: To determine if TMEM145 physically interacts with STRC and TUB in vivo.

Materials:

-

HEK293T or HeLa cells

-

Expression plasmids for C-terminally FLAG-tagged TMEM145, and C-terminally MYC- or V5-tagged STRC and TUB

-

Lipofectamine 3000 (or other suitable transfection reagent)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Elution buffer (e.g., 3X FLAG peptide solution or low pH glycine (B1666218) buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-FLAG, anti-MYC, anti-V5

-

Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T or HeLa cells to be 70-80% confluent at the time of transfection.

-

Co-transfect cells with expression plasmids for FLAG-TMEM145 and either MYC-STRC or V5-TUB using Lipofectamine 3000 according to the manufacturer's protocol. Include control transfections with empty vectors.

-

Incubate cells for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with anti-FLAG affinity beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

Save a small aliquot of the lysate as the "input" control.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using the elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and the input samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145 and its potential binding partners.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Cell Surface Biotinylation Assay

This protocol is used to confirm the plasma membrane localization of TMEM145[6].

Objective: To determine if TMEM145 is present on the cell surface.

Materials:

-

Cells expressing tagged TMEM145

-

Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

-

Quenching buffer (e.g., PBS with 100 mM glycine)

-

Cell lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Biotinylation:

-

Wash cells with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C.

-

Quench the reaction by washing with quenching buffer.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells as described in the Co-IP protocol.

-

Incubate the cell lysate with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluate by Western blotting using an antibody against the tag on TMEM145 to detect its presence at the cell surface.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving TMEM145 and the experimental workflow for identifying its binding partners.

Conclusion and Future Directions

TMEM145 has emerged as a critical protein in the auditory system, with its interactions with stereocilin and tubby being central to its function. This guide has provided a detailed overview of the current understanding of the TMEM145 interactome, including the experimental protocols used to uncover these interactions.

Future research should focus on obtaining quantitative data for the known interactions to better understand their strength and dynamics. Furthermore, the potential interactions suggested by high-throughput database screening warrant validation through targeted experiments. Elucidating the full interactome of TMEM145 will not only provide deeper insights into the molecular mechanisms of hearing but may also uncover novel targets for the development of therapies for hearing loss and other related disorders. The potential role of TMEM145 in synaptic function also presents an exciting avenue for future investigation.

References

- 1. p145, a major Grb2-binding protein in brain, is co-localized with dynamin in nerve terminals where it undergoes activity-dependent dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TMEM145 is a key stereociliary component in the link structures of outer hair cells and mediates the secretion of stereocilin and tubby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. string-db.org [string-db.org]

- 8. researchgate.net [researchgate.net]

Unraveling the T145 Active Site: A Multifaceted Target in Drug Discovery

The designation "T145" in the context of a protein's active site is not universally unique and can refer to a critical threonine residue at position 145 in a variety of unrelated proteins, each with distinct structural and functional roles. This ambiguity necessitates a careful examination of the specific protein of interest to understand the intricacies of its active site. This guide synthesizes available information on several notable examples where a residue at or near position 145 is crucial for function, highlighting the diverse therapeutic implications.

The Ambiguity of "this compound": A Tale of Multiple Proteins

Initial investigations into the "this compound active site" reveal its association with at least three distinct and significant proteins:

-

p145 (Tyrosine Kinase): In the realm of oncology, p145 refers to a 145 kDa protein with associated tyrosine kinase activity, identified in a human gastric carcinoma cell line.[1] While the specific residues of its active site are not fully detailed in the provided information, its role in cell signaling and cancer progression makes it a potential target for therapeutic intervention.

-

D-amino acid Transaminase (Lys-145): In the bacterial enzyme D-amino acid transaminase, the residue at position 145 is a lysine (B10760008) (K145). This residue is of paramount importance as it forms a covalent bond with the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme, a critical step in the catalytic cycle.[2] Mutation of this lysine to glutamine (K145Q) results in a significant decrease in enzyme activity, demonstrating its central role in both catalytic efficiency and maintaining the stereochemical fidelity of the reaction.[2]

-

SARS-CoV-2 Main Protease (3CLpro) (Cys-145): The cysteine at position 145 (C145) in the SARS-CoV-2 main protease (3CLpro) is a component of the catalytic dyad, along with Histidine 41 (His41).[3] This dyad is essential for the proteolytic activity of the enzyme, which is responsible for cleaving the viral polyprotein into functional units, a process vital for viral replication. The nucleophilic thiol group of C145 attacks the substrate's peptide bond, initiating the cleavage reaction.[3]

-

T4 Lysozyme (B549824) (Arg-145): In a mutant form of T4 Lysozyme (T26H), an arginine residue at position 145 (R145) is located within the active site.[4] While not the primary catalytic residue in this context, its presence in the active site suggests a role in substrate binding or maintaining the structural integrity necessary for catalysis.

Given the diverse nature of these "this compound" active sites, a comprehensive structural and functional analysis requires focusing on a single, specified protein. For the purpose of illustrating the depth of analysis required for drug development professionals, the remainder of this guide will focus on the well-characterized Cys-145 active site of the SARS-CoV-2 Main Protease (3CLpro) , a prominent target for antiviral drug development.

Structural Analysis of the SARS-CoV-2 3CLpro C145 Active Site

The active site of the SARS-CoV-2 3CLpro is a shallow cleft located at the interface of the two domains of the monomer. The catalytic dyad, Cys-145 and His41, are the key players in the catalytic mechanism.

Key Residues and Interactions

The geometry and chemical environment of the active site are crucial for its function. The table below summarizes key residues and their proposed roles.

| Residue | Role in the Active Site |

| Cys-145 | Catalytic Nucleophile: The thiol group of C145 performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond.[3] |

| His-41 | General Base/Acid: His41 deprotonates the C145 thiol to increase its nucleophilicity and later protonates the leaving group to facilitate peptide bond cleavage.[3] |

| His-163 | Substrate Binding: Forms a hydrogen bond with the P1' residue of the substrate, contributing to substrate recognition and positioning. |

| Glu-166 | Substrate Binding: Interacts with the P1 glutamine residue of the substrate, playing a key role in substrate specificity. |

| Gly-143 | Oxyanion Hole: The backbone amide of Gly143, along with Cys145, helps to stabilize the negatively charged tetrahedral intermediate formed during catalysis. |

Experimental Protocols for Active Site Characterization

Understanding the structure and function of the C145 active site relies on a combination of biophysical and biochemical techniques.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the 3CLpro active site, often in complex with inhibitors.

-

Methodology:

-

Protein Expression and Purification: The gene encoding 3CLpro is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Crystallization: The purified protein is crystallized by vapor diffusion, sitting drop, or hanging drop methods, screening a wide range of conditions (precipitants, pH, temperature).

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.

-

Enzyme Kinetics Assays

-

Objective: To determine the kinetic parameters (kcat, Km, Ki) of the enzyme and the potency of inhibitors.

-

Methodology:

-

Assay Principle: A common method utilizes a fluorogenic substrate that, upon cleavage by 3CLpro, releases a fluorescent molecule. The increase in fluorescence over time is proportional to the enzyme's activity.

-

Procedure:

-

The enzyme and substrate are incubated in a suitable buffer at a constant temperature.

-

The reaction is initiated by the addition of either the enzyme or the substrate.

-

Fluorescence is monitored continuously using a plate reader.

-

For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition of the substrate.

-

-

Data Analysis: The initial reaction rates are plotted against substrate or inhibitor concentrations, and the data are fitted to the Michaelis-Menten or appropriate inhibition models to determine the kinetic parameters.

-

Site-Directed Mutagenesis

-

Objective: To probe the functional role of specific amino acid residues in the active site.

-

Methodology:

-

Mutagenesis: The gene encoding 3CLpro is mutated to replace the codon for the target residue (e.g., Cys-145) with the codon for another amino acid (e.g., Alanine).

-

Expression and Purification: The mutant protein is expressed and purified using the same protocol as the wild-type enzyme.

-

Functional Analysis: The catalytic activity of the mutant enzyme is assessed using enzyme kinetics assays and compared to the wild-type enzyme. A significant loss of activity upon mutation confirms the importance of the residue.[3]

-

Visualizing the Catalytic Mechanism and Experimental Workflow

To further elucidate the processes involved in the 3CLpro active site, the following diagrams illustrate the catalytic mechanism and a typical experimental workflow for its analysis.

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.

Caption: Experimental workflow for 3CLpro active site analysis.

References

- 1. p145, a protein with associated tyrosine kinase activity in a human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pK(a) values of the catalytic residues in the retaining glycoside hydrolase T26H mutant of T4 lysozyme | UBC Chemistry [chem.ubc.ca]

The Role of T145 Phosphorylation of p21 in Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A, WAF1, or Cip1) is a critical regulator of the cell cycle. While traditionally considered a tumor suppressor due to its ability to induce cell cycle arrest, emerging evidence has revealed a more complex, dual role for p21 in cancer biology. A key regulatory mechanism governing the function of p21 is post-translational modification, particularly phosphorylation. This guide focuses on a specific phosphorylation event: the modification of threonine at position 145 (T145). Phosphorylation at this site has been shown to switch p21 from a tumor-suppressive nuclear protein to an oncogenic cytoplasmic protein, impacting cell proliferation, apoptosis, and therapeutic resistance in various cancer models. This document provides a comprehensive overview of the signaling pathways, experimental methodologies to study p21 this compound phosphorylation, and a summary of its expression in disease models.

The Core Signaling Pathway: PI3K/Akt and p21 Phosphorylation

The phosphorylation of p21 at this compound is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide range of human cancers and is a key driver of cell survival, proliferation, and growth.

The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1.[2] At the cell membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.

Once activated, Akt phosphorylates a multitude of downstream targets, including p21 at the this compound residue.[3] This phosphorylation event has profound functional consequences. A primary effect is the disruption of the interaction between p21 and Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[3] By inhibiting this interaction, Akt-mediated phosphorylation of p21 at this compound attenuates its ability to halt DNA synthesis, thereby promoting cell cycle progression.[1]

Furthermore, this compound phosphorylation promotes the cytoplasmic localization of p21.[4][5] Nuclear p21 typically acts as a tumor suppressor by inhibiting cyclin-dependent kinases (CDKs). However, when localized to the cytoplasm, p21 can exhibit anti-apoptotic and oncogenic properties.[5] In the cytoplasm, phosphorylated p21 can bind to and inhibit pro-apoptotic proteins such as procaspase-3, thereby promoting cell survival.

Caption: The PI3K/Akt signaling pathway leading to p21 phosphorylation at this compound.

Quantitative Data on p21 this compound Phosphorylation in Disease Models

The expression and phosphorylation of p21 at this compound have been quantitatively assessed in several cancer models, particularly in melanoma and breast cancer. Below are tables summarizing key findings.

Table 1: p21 and phospho-p21 (this compound) Expression in Melanoma Cell Lines

| Cell Line | Metastatic Potential | Total p21 Level | Phospho-p21 (this compound) Level | Subcellular Localization of p21 | Reference |

| 4C11- | Non-metastatic | Low | Low | Predominantly Nuclear | [6] |

| 4C11+ | Metastatic | High | High | Predominantly Cytoplasmic | [6] |

Table 2: Immunohistochemical Analysis of phospho-p21 (this compound) in Breast Cancer

| Breast Cancer Subtype | HER2/neu Status | Phospho-Akt Expression | Cytoplasmic p21 | Phospho-p21 (this compound) Expression | Correlation with Poor Overall Survival | Reference |

| HER2-positive | Overexpression | High | Correlated | Correlated | Yes | [5] |

| HER2-negative | Low/Normal | Low | Less frequent | Less frequent | No | [5] |

| Node-positive | N/A | N/A | N/A | 65% of patients showed >10% positive cells | No significant correlation with prognosis | [7] |

Experimental Protocols

Detecting the phosphorylation of p21 at this compound requires specific and optimized experimental protocols. Below are detailed methodologies for key experiments.

Western Blot for Phospho-p21 (this compound) Detection

This protocol is for the detection of phosphorylated p21 (this compound) in cell lysates.

Caption: Workflow for Western blot analysis of phospho-p21 (this compound).

Materials:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

SDS-PAGE gels (12-15% acrylamide).[5]

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody: Rabbit anti-phospho-p21 (this compound) polyclonal antibody.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Harvest cells and lyse on ice with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Membrane Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

Immunohistochemistry (IHC) for Phospho-p21 (this compound)

This protocol is for the detection and localization of phospho-p21 (this compound) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen Retrieval Solution: Citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

-

Peroxidase blocking solution (3% H2O2).

-

Blocking solution: 5% normal goat serum in PBS.

-

Primary Antibody: Rabbit anti-phospho-p21 (this compound) polyclonal antibody.

-

Biotinylated secondary antibody and streptavidin-HRP complex.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in a steamer or water bath.

-

Peroxidase Blocking: Block endogenous peroxidase activity.

-

Blocking: Block non-specific binding with blocking solution.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply biotinylated secondary antibody followed by streptavidin-HRP and develop with DAB substrate.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

Immunoprecipitation (IP) of Phospho-p21 (this compound)

This protocol is for enriching phosphorylated p21 from cell lysates for subsequent analysis, such as Western blotting.[8]

Caption: Workflow for immunoprecipitation of phospho-p21 (this compound).

Materials:

-

Non-denaturing lysis buffer with phosphatase inhibitors.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Rabbit anti-phospho-p21 (this compound) antibody.

-

Wash buffer.

-

Elution buffer or SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Prepare cell lysates using a non-denaturing buffer.

-

Pre-clearing: Incubate lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-phospho-p21 (this compound) antibody to the pre-cleared lysate and incubate.

-

Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting.

This compound Expression in Neurodegenerative Disease Models

Currently, there is limited research directly investigating the role of p21 phosphorylation at this compound in the context of neurodegenerative diseases. While protein phosphorylation is a well-established mechanism in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the focus has been on other proteins like tau and alpha-synuclein. The functional consequences of p21 this compound phosphorylation are primarily linked to cell cycle regulation and apoptosis control in proliferative cells, which may be less central to the post-mitotic neuronal cell death characteristic of many neurodegenerative conditions. Future research may explore potential roles for this modification in neuronal cell cycle re-entry or other pathological processes.

Conclusion

The phosphorylation of p21 at threonine 145 is a critical regulatory switch that modulates its function from a tumor suppressor to a potential oncoprotein. This event, driven by the PI3K/Akt signaling pathway, promotes cell proliferation and survival by disrupting p21's interaction with PCNA and sequestering it in the cytoplasm. The elevated levels of phospho-p21 (this compound) in certain cancers, such as HER2-positive breast cancer and metastatic melanoma, correlate with a poorer prognosis, highlighting its potential as a biomarker and a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the role of p21 this compound phosphorylation in various disease models, which will be crucial for the development of novel therapeutic strategies targeting this oncogenic modification.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Akt-dependent phosphorylation of p21(Cip1) regulates PCNA binding and proliferation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 5. Phosphorylation/cytoplasmic localization of p21Cip1/WAF1 is associated with HER2/neu overexpression and provides a novel combination predictor for poor prognosis in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An immunohistochemical study of p21 and p53 expression in primary node-positive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Immunohistochemistry (IHC) on Frozen Tissue

These application notes provide a detailed protocol for the immunohistochemical staining of frozen tissue sections. The following guidelines are intended for researchers, scientists, and drug development professionals to achieve optimal and reproducible results. While this protocol is a comprehensive guide, individual optimization for specific primary antibodies and tissue types is recommended.

I. Introduction

Immunohistochemistry (IHC) is a powerful technique used to localize antigens within the cellular and tissue context.[1] Staining on frozen tissue sections is particularly advantageous for preserving the native antigenicity of many proteins, which can be compromised by the harsh fixation and processing steps of paraffin-embedded tissues.[2] This method is rapid and effective for a wide range of targets.[2][3] However, careful tissue handling and sectioning are crucial to maintain morphological integrity and prevent artifacts.[2]

II. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item | Notes |

| Tissue Preparation | Optimal Cutting Temperature (OCT) compound | For embedding and cryoprotection. |

| Isopentane (B150273) (2-methylbutane), cooled with liquid nitrogen or dry ice | For snap-freezing fresh tissue.[1][4] | |

| Cryostat | For sectioning frozen tissue blocks. | |

| Charged microscope slides (e.g., poly-L-lysine coated) | To ensure section adherence.[5] | |

| Fixatives | Acetone (B3395972), pre-chilled to -20°C | A common fixative for post-sectioning fixation.[6][7] |

| Paraformaldehyde (PFA) 4% in PBS | An alternative fixative. Can be used for perfusion or immersion.[5][7] | |

| Buffers and Solutions | Phosphate-Buffered Saline (PBS) | For washing steps. |

| Tris-Buffered Saline (TBS) | An alternative wash buffer.[7] | |

| Blocking Buffer | e.g., 5% normal serum (from the species of the secondary antibody) in PBS/TBS with 0.1-0.5% Triton X-100.[5] | |

| Antibody Dilution Buffer | e.g., 1% BSA in PBS/TBS. | |

| Antibodies | Primary Antibody (e.g., anti-T145) | Dilution to be optimized by the user. |

| Secondary Antibody | Biotinylated or fluorophore-conjugated, specific to the primary antibody host species. | |

| Detection System | Streptavidin-Horseradish Peroxidase (HRP) and a suitable chromogen (e.g., DAB) | For chromogenic detection.[6][8] |

| Fluorescent mounting medium with DAPI | For fluorescent detection and nuclear counterstaining. | |

| Other | Humidified chamber | To prevent slides from drying out during incubations.[6] |

| Hydrophobic barrier pen | To delineate the tissue section.[5] | |

| Coverslips | ||

| Mounting Medium | Aqueous or permanent, depending on the detection method. |

III. Experimental Protocol

This protocol outlines the key steps for performing IHC on frozen tissue sections.

A. Tissue Preparation and Sectioning

There are two primary methods for preparing frozen tissue:

Method 1: Snap-Freezing Fresh Tissue [1][7]

-

Place a freshly dissected tissue block (less than 5mm thick) into a mold filled with OCT compound.[7]

-

Snap-freeze the block by immersing it in isopentane cooled with liquid nitrogen.[1][7]

-

Store the frozen tissue block at -80°C until sectioning. Blocks can be stored for 6-12 months.[5]

Method 2: Fixation Before Freezing [5][7]

-

Perfuse the animal with 4% PFA in PBS, or immerse the dissected tissue in the fixative for 4-24 hours.[5][7]

-

Cryoprotect the fixed tissue by incubating it in a 30% sucrose (B13894) solution in PBS until it sinks.[5]

-

Embed the cryoprotected tissue in OCT and freeze as described in Method 1.

Cryosectioning:

-

Equilibrate the frozen tissue block to the cryostat temperature (typically -20°C) for about 30 minutes.[5][7]

-

Cut sections at a thickness of 5-10 µm.[4]

-

Mount the sections onto charged microscope slides.

-

Air dry the slides for 30-60 minutes at room temperature.[4] Slides can be used immediately or stored at -80°C.

B. Staining Procedure

-

Fixation (for snap-frozen tissues): If not pre-fixed, fix the air-dried sections in ice-cold acetone for 10-20 minutes or 4% PFA for 15 minutes.[6][7]

-

Rinsing: Rinse the slides three times in PBS for 5 minutes each.

-

Endogenous Peroxidase Quenching (for chromogenic detection): Incubate sections in 0.3-3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.[1][7] Rinse thoroughly with PBS.

-

Blocking: To prevent non-specific antibody binding, incubate the sections in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[1][7]

-

Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody (e.g., anti-T145) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][8]

-

Rinsing: Rinse the slides three times in PBS for 5 minutes each.

-

Secondary Antibody Incubation: Apply the biotinylated or fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer. Incubate for 30-60 minutes at room temperature in a humidified chamber.

-

Rinsing: Rinse the slides three times in PBS for 5 minutes each.

C. Detection and Visualization

For Chromogenic Detection:

-

Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse three times in PBS.

-

Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.[8]

-

Rinse with deionized water to stop the reaction.

For Fluorescent Detection:

-

Proceed directly to counterstaining after the final secondary antibody wash.

D. Counterstaining and Mounting

-

Counterstaining (optional): For chromogenic detection, counterstain with hematoxylin (B73222) to visualize cell nuclei.[8] For fluorescent detection, a nuclear counterstain like DAPI can be included in the mounting medium.

-

Dehydration (for chromogenic detection): Dehydrate the sections through graded alcohols and clear in xylene.[8]

-

Mounting: Apply mounting medium and place a coverslip over the tissue section.

IV. Optimization and Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host).[6] |

| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration.[6] | |

| Insufficient washing | Increase the number and duration of wash steps.[6] | |

| Weak or No Signal | Primary antibody incompatible with frozen sections | Check the antibody datasheet for validated applications. |

| Antigen epitope masked | Consider a brief, gentle antigen retrieval step, though this can be harsh on frozen sections.[4][5] | |

| Insufficient incubation times | Increase incubation time for primary and/or secondary antibodies. | |

| Poor Morphology/Tissue Detachment | Improper freezing | Ensure rapid and thorough freezing to minimize ice crystal formation. |

| Sections too thick | Optimize sectioning thickness. | |

| Slides not properly coated or charged | Use high-quality, charged slides.[3] | |

| Sections dried out during staining | Use a humidified chamber for all incubation steps.[6] |

V. Experimental Workflow Diagram

Caption: Workflow for immunohistochemical staining of frozen tissue sections.

VI. Signaling Pathway Diagram

As "T145" is a placeholder, a generic signaling pathway diagram is provided below to illustrate the visualization capabilities. This can be adapted once the specific target and its pathway are known.

Caption: Example of a hypothetical signaling cascade involving the target protein.

References

- 1. hycultbiotech.com [hycultbiotech.com]

- 2. IHC-Frozen protocols | Abcam [abcam.com]

- 3. Immunohistochemistry-Frozen Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]

- 5. genetex.com [genetex.com]

- 6. Immunohistochemistry Protocol for Frozen Sections [protocols.io]

- 7. IHC on Frozen Tissue | Proteintech Group [ptglab.com]

- 8. medsci.org [medsci.org]

Application Notes: T145 Quantitative ELISA Kit

References

- 1. p145, a protein with associated tyrosine kinase activity in a human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. ELISA Protocols [sigmaaldrich.com]

Application Notes: Transient Transfection of T145 in HEK293 Cells

For Research, Scientist, and Drug Development Professionals

Introduction

Human Embryonic Kidney 293 (HEK293) cells are a foundational tool in molecular biology, cancer research, and the biotechnology industry for producing therapeutic proteins and viruses for gene therapy.[1][2][3] Their popularity stems from their reliable growth, high transfectability, and capacity for proper post-translational modifications of complex proteins.[1][4][5] Transient transfection is a technique used to introduce foreign genetic material into a cell, resulting in temporary expression of the desired gene.[6] This method is invaluable for short-term studies of protein function, signaling pathways, and drug screening.[7]

This document provides a detailed protocol for the transient transfection of a hypothetical plasmid encoding the protein "T145" into HEK293 cells using a lipid-based reagent. It includes methodologies for cell culture, transfection optimization, and post-transfection analysis, along with troubleshooting guidelines.

Data Presentation

Successful transfection requires optimizing several parameters, primarily the ratio of DNA to transfection reagent and the timeline of protein expression.[8][9] The tables below present hypothetical, yet typical, optimization data for this compound expression.

Table 1: Optimization of this compound Plasmid DNA to Lipid Reagent Ratio

This table illustrates how varying the ratio of plasmid DNA to a lipid-based transfection reagent affects transfection efficiency (measured by the percentage of GFP-positive cells from a co-transfected reporter plasmid) and cell viability.

| DNA (µg) | Lipid Reagent (µL) | Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |

| 2.0 | 2.0 | 1:1 | 45 ± 4.1 | 96 ± 2.5 |

| 2.0 | 4.0 | 1:2 | 78 ± 5.5 | 94 ± 3.1 |

| 2.0 | 6.0 | 1:3 | 89 ± 3.8 | 91 ± 2.8 |

| 2.0 | 8.0 | 1:4 | 85 ± 4.2 | 75 ± 5.9 |

Data are represented as mean ± standard deviation from triplicate wells in a 6-well plate format. Efficiency was assessed 48 hours post-transfection.

Table 2: Time-Course of this compound Protein Expression

This table shows the relative expression level of this compound protein over time following transfection at the optimal 1:3 DNA-to-lipid ratio.

| Time Post-Transfection (Hours) | Relative this compound Expression Level (Arbitrary Units) |

| 12 | 0.15 ± 0.04 |

| 24 | 0.68 ± 0.09 |

| 48 | 1.00 ± 0.12 |

| 72 | 0.75 ± 0.10 |

| 96 | 0.31 ± 0.06 |

Expression levels were determined by Western blot densitometry, normalized to the 48-hour time point.

Experimental Protocols

Protocol 1: Culture and Maintenance of HEK293 Cells

Healthy, actively dividing cells are critical for successful transfection.[10]

Materials:

-

HEK293 cells (e.g., ATCC® CRL-1573™)

-

High-glucose Dulbecco's Modified Eagle's Medium (DMEM)[1][11]

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin (optional)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Procedure:

-

Culture: Maintain HEK293 cells in T-75 flasks with complete growth medium (DMEM + 10% FBS).

-

Passaging: Subculture cells when they reach 80-90% confluency.

-

Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2 mL of pre-warmed 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[3]

-

Neutralize trypsin by adding 8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks at a density of 1-2 x 10^6 cells per T-75 flask.

-

-

Passage Number: Use cells with a low passage number (ideally below 20) to ensure experimental reproducibility, as their characteristics can change over time.[1]

Protocol 2: Transient Transfection of this compound Plasmid

This protocol is optimized for a 6-well plate format using a lipid-based transfection reagent.

Materials:

-

Healthy HEK293 cells from Protocol 1

-

6-well tissue culture plates

-

High-purity this compound plasmid DNA (A260/A280 ratio of 1.8–1.9)[9]

-

Lipid-based transfection reagent (e.g., Lipofectamine™, FuGENE®)

-

Reduced-serum medium (e.g., Opti-MEM™)

Procedure:

-

Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. This should result in 70-90% confluency on the day of transfection.[8][10]

-

Complex Formation (per well):

-

Tube A (DNA): In a sterile microfuge tube, dilute 2.0 µg of this compound plasmid DNA into 250 µL of Opti-MEM™. Mix gently.